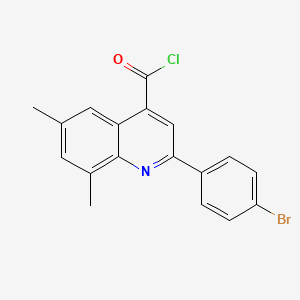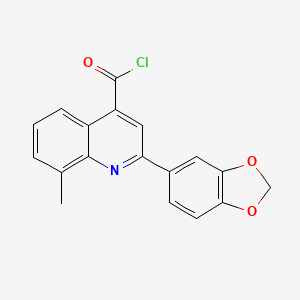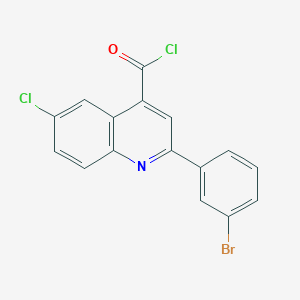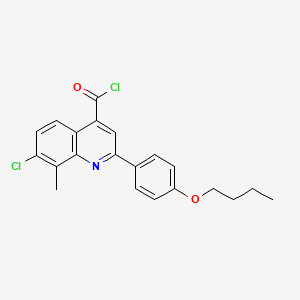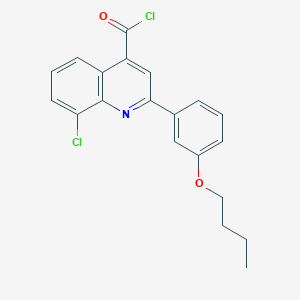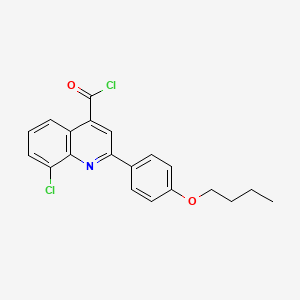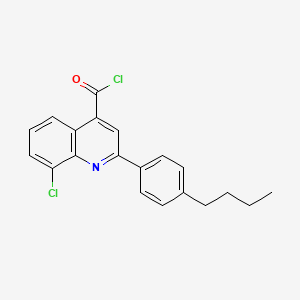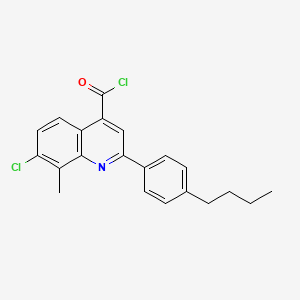![molecular formula C8H7BrN2 B1372928 6-Brom-7-methyl-1H-pyrrolo[3,2-b]pyridin CAS No. 1190319-42-6](/img/structure/B1372928.png)
6-Brom-7-methyl-1H-pyrrolo[3,2-b]pyridin
Übersicht
Beschreibung
“6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H5BrN2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrole ring and a pyridine ring . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical and Chemical Properties Analysis
“6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance at room temperature . It has a molecular weight of 197.03 .Wissenschaftliche Forschungsanwendungen
Krebstherapie
Eine der Anwendungen, die für Derivate von 1H-Pyrrolo[2,3-b]pyridin erwähnt werden, ist die Krebstherapie als FGFR-Inhibitoren. Die abnorme Aktivierung von FGFR-Signalwegen spielt eine entscheidende Rolle bei verschiedenen Arten von Tumoren, was die gezielte Ansprache von FGFRs zu einer attraktiven Strategie für die Krebsbehandlung macht .
Chemische Synthese
Die Verbindung wird auch im Zusammenhang mit der chemischen Synthese erwähnt, wobei Wissenschaftler mit Erfahrung in Bereichen wie Life Science, Material Science, Chemical Synthesis und anderen solche Verbindungen verwenden können .
Wirkmechanismus
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
While the specific mode of action for 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is not well-documented, we can infer from related compounds. FGFR inhibitors, like the 1H-pyrrolo[2,3-b]pyridine derivatives, function by binding to fibroblast growth factors. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The activated FGFR signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro studies of similar compounds, such as the 1H-pyrrolo[2,3-b]pyridine derivative compound 4h, have shown inhibition of breast cancer 4T1 cell proliferation and induction of apoptosis . Additionally, these compounds significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Biochemische Analyse
Biochemical Properties
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes such as cell proliferation, differentiation, and migration . The interaction between 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine and FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can result in the modulation of downstream signaling pathways, affecting cellular responses.
Cellular Effects
The effects of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine inhibits the proliferation of breast cancer cells by targeting FGFRs, leading to reduced cell growth and induction of apoptosis . Additionally, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the normal signaling cascade, leading to altered gene expression and cellular responses. Furthermore, 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine may also interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been found that low to moderate doses of this compound effectively inhibit tumor growth in animal models without causing significant adverse effects . Higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
6-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s clearance and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications may direct 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine to specific subcellular compartments, affecting its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAQCHIZBYIFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


